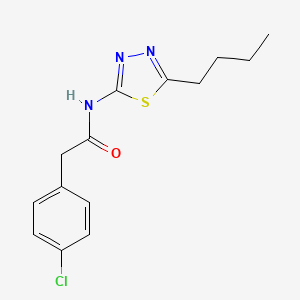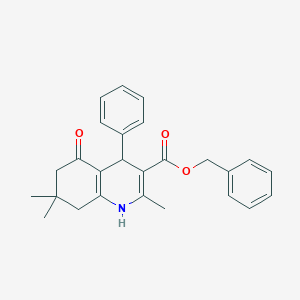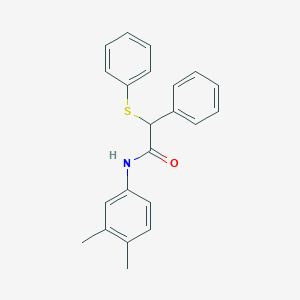
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用机制
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to possess several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide may have potential therapeutic applications for the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Another advantage is its stability in various biological matrices, such as plasma and tissues. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide. One direction is to investigate its potential applications for the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with butylamine to obtain the final product. The overall yield of the synthesis process is around 70%, and the purity of the compound can be increased by recrystallization.
科学研究应用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-2-3-4-13-17-18-14(20-13)16-12(19)9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNDYFUWGGIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
![ethyl 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5181244.png)
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)
![N~2~-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-leucinamide](/img/structure/B5181262.png)
![N-(sec-butyl)-5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-7-carboxamide](/img/structure/B5181264.png)
![5,7-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5181265.png)

![6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181274.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5181285.png)
![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B5181320.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181327.png)